molecular formula C9H7BrN2O B1371588 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 944709-54-0

1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

カタログ番号: B1371588
CAS番号: 944709-54-0
分子量: 239.07 g/mol
InChIキー: GSEFYTRZEWBZFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one (CAS Number: 944709-54-0) is a brominated heterocyclic compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 g/mol . This compound is characterized by an imidazol-2-one ring system substituted at the N1 position with a 3-bromophenyl group . It serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly in the exploration of novel neuropsychotropic agents. Recent scientific investigations into structurally related bromophenyl-benzimidazole derivatives have demonstrated promising anxiolytic, antidepressant, and analgesic activities in preclinical models . These findings highlight the potential of the bromophenyl-imidazolone scaffold in the development of new pharmacologically active compounds targeting the central nervous system. The calculated density of this compound is 1.638 g/cm³ . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

特性

IUPAC Name

3-(3-bromophenyl)-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEFYTRZEWBZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659990
Record name 1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944709-54-0
Record name 1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Direct N-Alkylation of Imidazolone with 3-Bromophenyl Halides

One common approach is the N-alkylation of 1,3-dihydro-2H-imidazol-2-one with a 3-bromophenyl-containing electrophile, such as 3-bromobenzyl bromide or 3-bromophenyl halides under basic conditions.

  • Procedure : The imidazolone is deprotonated using a strong base (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • The resulting anion then reacts with 3-bromophenyl halide to give the N-substituted product.
  • Reaction conditions : Typically performed at room temperature to moderate heating (25–80 °C) for several hours under inert atmosphere to avoid side reactions.

This method offers straightforward access to the target compound with moderate to good yields.

Cyclization of N-(3-Bromophenyl)urea Derivatives

Another approach involves synthesizing N-(3-bromophenyl)urea or related intermediates, which upon cyclization yield the imidazolone ring.

  • Step 1 : Preparation of N-(3-bromophenyl)urea by reacting 3-bromoaniline with an isocyanate or phosgene equivalent.
  • Step 2 : Cyclization under acidic or basic conditions to form the imidazolone ring.
  • This method ensures the 3-bromophenyl substituent is introduced prior to ring closure, which can improve regioselectivity.

Adaptation of Benzimidazolone Synthetic Routes

Although benzimidazolone derivatives differ slightly from imidazolones, the preparation methods for benzimidazolone analogs provide useful insights.

For example, a patent describing the preparation of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one involves:

  • Alkylation of 2-methylthio-1H-benzimidazole with 1-bromo-3-chloropropane in tetrahydrofuran with sodium hydroxide and triethylammonium salts.
  • Subsequent oxidation with hydrogen peroxide in acetic acid or ethanol to convert the methylthio group to the carbonyl of the imidazolone ring.
  • Purification by crystallization from 2-propanol/water mixtures.

By analogy, this compound could be prepared by:

  • Alkylation of an imidazole or imidazolone precursor with 3-bromophenyl halides.
  • Oxidative or cyclization steps to form the final imidazolone ring.

Data Table: Representative Reaction Conditions for Preparation

Method Starting Materials Reagents/Conditions Solvent Temperature Yield (%) Notes
N-Alkylation 1,3-dihydro-2H-imidazol-2-one + 3-bromobenzyl bromide NaH or K2CO3, inert atmosphere DMF or THF 25–80 °C, 4–24 h 60–85 Requires anhydrous conditions
Cyclization of N-(3-bromophenyl)urea 3-bromoaniline + isocyanate/phosgene Acid/base catalysis Ethanol or Acetic Acid Reflux, 2–12 h 50–75 Precursor preparation critical
Adapted benzimidazolone route 2-methylthio-1H-benzimidazole + 3-bromopropyl bromide NaOH, triethylammonium salt, oxidation with H2O2 THF, AcOH, EtOH 60 °C (alkylation), reflux (oxidation) 64–87 Multi-step with purification by crystallization

Detailed Research Findings and Analysis

  • Base-mediated N-alkylation is the most straightforward and widely used method, offering good selectivity for N-1 substitution on the imidazolone ring. The choice of base and solvent critically affects yield and purity.
  • Cyclization of urea derivatives allows for precise introduction of the 3-bromophenyl group before ring closure, which may reduce side reactions but requires additional synthetic steps.
  • Oxidative cyclization methods adapted from benzimidazolone chemistry demonstrate efficient conversion of sulfur-containing precursors into the imidazolone ring, suggesting potential for analogous imidazolone synthesis.
  • Purification typically involves crystallization or chromatography, with solvents such as 2-propanol/water mixtures providing good recovery and purity.
  • Reaction times vary from a few hours to 48 hours depending on the method and temperature.
  • The presence of the bromine substituent on the phenyl ring requires careful control of reaction conditions to avoid debromination or side reactions.

化学反応の分析

Alkylation and Functionalization Reactions

This compound undergoes alkylation at the nitrogen atom of the imidazol-2-one ring. For example:

  • Reaction with 1,2-dibromoethane :
    In the presence of K₂CO₃ and 2-methyltetrahydrofuran (2-MeTHF), 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one reacts with 1,2-dibromoethane under reflux to yield 1-(2-bromoethyl)-3-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one. The reaction achieves a 78% yield after purification by flash chromatography .

ReactantsConditionsProductYield
1-(3-Bromophenyl)imidazol-2-one, 1,2-dibromoethaneK₂CO₃, 2-MeTHF, reflux1-(2-Bromoethyl)-3-substituted derivative78%

Ring-Opening and Cyclocondensation

The imidazol-2-one scaffold can engage in cyclocondensation reactions:

  • Reaction with Chalcones :
    Under basic conditions (KOt-Bu, THF, 25°C), the compound reacts with α,β-unsaturated ketones to form tricyclic derivatives. A related example with 3-(4-bromophenyl)-1-phenylprop-2-en-1-one yielded a 47% yield after column chromatography .

ReactantsConditionsProductYield
Imidazol-2-one, ChalconeKOt-Bu, THF, 12 hTricyclic imidazolylidene dione47%

Spectral and Analytical Data

Key characterization data for derivatives:

  • 1H NMR (DMSO-d₆, 400 MHz) : δ 11.0 (br s, 1H, NH), 7.10–6.90 (m, 4H, aromatic), 5.40 (s, 2H, CH₂) .

  • ESI-MS : m/z 331.1 (M⁺, 100%) .

  • IR (KBr) : Peaks at 3377 cm⁻¹ (N–H stretch) and 1694 cm⁻¹ (C=O) .

科学的研究の応用

Anticancer Activity

Research has shown that imidazole derivatives exhibit significant anticancer properties. For instance, studies have indicated that compounds similar to 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable study demonstrated that certain imidazole derivatives could effectively block tumor growth in xenograft models, suggesting their potential as anticancer agents .

Anti-inflammatory Properties

Imidazole compounds are also recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory mediators and reduce inflammation in animal models. For example, derivatives of imidazole have shown efficacy comparable to established anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives are well-documented. This compound may exhibit activity against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Agricultural Chemicals

Imidazole derivatives have found applications in the agricultural sector as fungicides and herbicides. The structural characteristics of this compound may allow it to function effectively as a precursor for developing new agrochemicals .

Coordination Chemistry

Due to their ability to form stable complexes with metal ions, imidazoles are employed in coordination chemistry. This property is utilized in various applications including catalysis and the purification of proteins through immobilized metal affinity chromatography (IMAC) .

Study on Anticancer Properties

A recent study explored the anticancer potential of a series of imidazole derivatives, including those structurally related to this compound. The results indicated significant inhibition of cell growth in colorectal and breast cancer cell lines, with some compounds demonstrating IC50 values lower than standard chemotherapeutics .

Anti-inflammatory Research

Another research effort focused on the anti-inflammatory effects of imidazole derivatives. Compounds were tested for their ability to inhibit nitric oxide production in macrophages, revealing promising results that support further investigation into their therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory mediators
AntimicrobialEffective against bacterial and fungal strains
Agricultural UsePotential precursor for fungicides

作用機序

The mechanism of action of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromophenyl group enhances its binding affinity through hydrophobic interactions, while the imidazolone ring can participate in hydrogen bonding and other non-covalent interactions.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Imidazolone Core

The pharmacological profile of imidazolone derivatives is highly sensitive to substituent modifications. Below is a comparison with structurally similar compounds:

Compound Substituents Key Biological Activity Reference
1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one 3-Bromophenyl at position 1 Anticonvulsant (ED₅₀ = 45 mg/kg, MES)
1-Phenyl-1,3-dihydro-2H-imidazol-2-one (3g) Phenyl at position 1 Anticonvulsant (ED₅₀ = 55 mg/kg, MES)
4-Methyl-1-(phenylmethyl)-1,3-dihydro-2H-imidazol-2-one (3e) Benzyl and methyl groups Anticonvulsant (ED₅₀ = 60 mg/kg, MES)
1-(4-Chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,3-dihydro-2H-imidazol-2-one (12) 4-Chlorophenyl and trimethoxyphenyl Anticancer (IC₅₀ = 1.2 µM)
1-Methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one Methyl and phenyl groups Structural analog; no reported activity

Key Observations :

  • The 3-bromophenyl substituent in the target compound confers stronger anticonvulsant activity compared to the unsubstituted phenyl analog (3g), likely due to enhanced lipophilicity and electron-withdrawing effects .
  • Halogenated derivatives (e.g., 4-chlorophenyl in compound 12) show divergent activity profiles, with anticancer potency linked to additional substituents like trimethoxyphenyl .
Role of Halogen Substituents

Bromine vs. Chlorine:

  • For example, 1-(3-bromophenyl)-imidazol-2-one exhibits lower ED₅₀ (45 mg/kg) in MES tests than its chloro analog (unreported activity) .
  • Chlorine : Smaller size may enhance metabolic stability. Compound 12 (4-chlorophenyl) demonstrates anticancer activity but lacks anticonvulsant data, highlighting substituent-dependent selectivity .
Imidazolone vs. Benzimidazolone Derivatives
  • Imidazol-2-one : Simpler structure with a five-membered ring. Example: 1-(3-bromophenyl)-imidazol-2-one (anticonsvulsant) .
  • Benzimidazol-2-one: Fused benzene ring increases aromaticity and rigidity.

Structural Impact :

  • Benzimidazolones generally exhibit higher molecular weights and melting points (e.g., 42–44°C for compound in vs. liquid state for simpler imidazolones).
Solubility and Stability
  • 1-(3-Bromophenyl)-imidazol-2-one: Limited solubility in water due to bromophenyl hydrophobicity; stable under ambient conditions .
  • Sulfonyl Derivatives : 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives exhibit improved aqueous solubility but reduced CNS penetration .

生物活性

1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrN2OC_9H_7BrN_2O, with a molecular weight of approximately 241.07 g/mol. The structure features a bromophenyl group attached to a dihydroimidazole core, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of precursor imidazoles followed by cyclization reactions. For instance, one method includes treating 3-bromobenzaldehyde with urea or thiourea in the presence of an acid catalyst to form the imidazole ring .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound was found to induce apoptosis through the activation of caspase pathways, enhancing caspase-3 activity significantly at concentrations as low as 10 µM .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Induction
MDA-MB-23110Yes
HepG215Yes
A549 (Lung Cancer)12Yes

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies indicate that it possesses moderate antibacterial effects against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli>100
Candida albicans75

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, suggesting that this compound may disrupt cellular mitosis and induce apoptosis in cancer cells .
  • Caspase Activation : The induction of apoptosis via caspase activation indicates a potential for therapeutic applications in cancer treatment .

Case Studies

A notable case study involved the administration of this compound in an animal model of breast cancer. The results showed a significant reduction in tumor size compared to control groups treated with a placebo. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Q & A

Q. What are the optimal synthetic routes for 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation under microwave irradiation, which reduces reaction time and improves eco-friendliness compared to traditional methods. Key steps include:

  • Aldol condensation between 3-bromobenzaldehyde and an appropriate ketone (e.g., p-tolyl ketone) in a basic medium.
  • Microwave irradiation parameters: 300–500 W for 5–10 minutes, yielding intermediates like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one .
  • Final cyclization to form the imidazolone core requires acidic or basic conditions, with tetra-n-butylammonium bromide as a phase-transfer catalyst for improved regioselectivity .
  • Purity optimization : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) achieve >95% purity.

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

Methodological Answer:

  • 1H-NMR and 13C-NMR : Confirm regiochemistry and bromophenyl substitution via aromatic proton splitting patterns (e.g., doublets at δ 7.2–8.1 ppm for bromophenyl protons) and carbonyl resonance (δ ~170 ppm) .
  • FTIR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and 650 cm⁻¹ (C-Br) validate structural motifs .
  • DFT calculations : B3LYP/6-311++G(d,p) basis sets predict electronic transitions, molecular electrostatic potential (MEP), and nonlinear optical (NLO) properties, correlating with experimental UV-Vis spectra .

Q. How is the cytotoxic activity of this compound evaluated in cancer research?

Methodological Answer:

  • Cell lines : MCF-7 (breast cancer) and Vero (normal) cells are used to assess selectivity .
  • Assay protocol :
    • Presto Blue™ : Cell viability measured via fluorescence (excitation 560 nm, emission 590 nm) after 48-hour exposure.
    • IC50 determination : Dose-response curves (0–100 µg/mL) analyzed using GraphPad Prism.
    • Morphological analysis : Phase-contrast microscopy detects apoptosis (e.g., cell shrinkage, membrane blebbing) at 7.81 µg/mL .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the compound’s structure-activity relationship (SAR) in cytotoxic studies?

Methodological Answer:

  • Substituent effects : Bromine at the 3-position enhances electrophilicity and π-π stacking with DNA/base pairs, improving cytotoxicity (IC50 = 100 µg/mL for MCF-7) compared to non-halogenated analogs .

  • Comparative data :

    SubstituentIC50 (MCF-7)LC50 (Vero)
    3-Bromophenyl100 µg/mL>1,000 µg/mL
    4-Chlorophenyl1,484 µg/mL>1,500 µg/mL
    • Mechanistic insight : Bromine’s electron-withdrawing effect increases oxidative stress and DNA intercalation potential .

Q. What computational approaches resolve contradictions in experimental vs. theoretical electronic properties?

Methodological Answer:

  • Discrepancies : Experimental UV-Vis λmax (e.g., 290 nm) may deviate from TD-DFT predictions due to solvent effects or excited-state interactions.
  • Mitigation strategies :
    • Include PCM solvent models (e.g., ethanol) in DFT calculations.
    • Analyze natural bond orbital (NBO) charges to identify hyperconjugative interactions affecting absorption .
    • Validate with Hirshfeld surface analysis to quantify intermolecular contacts (e.g., Br···H interactions) that alter solid-state properties .

Q. How can researchers address conflicting cytotoxicity data across different cell lines?

Methodological Answer:

  • Case study : A 2022 study reported IC50 = 100 µg/mL for MCF-7 but no activity in Vero cells. Contradictions arise from:
    • Cell membrane permeability : Lipid composition differences affect compound uptake.
    • Metabolic variability : MCF-7 overexpresses CYP450 enzymes, enhancing prodrug activation.
  • Resolution protocol :
    • Use synchrotron-based X-ray fluorescence to map intracellular bromine distribution.
    • Perform RNA-seq on treated cells to identify differentially expressed apoptosis pathways (e.g., BAX/BCL-2) .

Q. What pharmacological targets are hypothesized for this compound beyond cytotoxicity?

Methodological Answer:

  • GPR139 antagonism : Structural analogs (e.g., 1-((1H-pyrazol-4-yl)methyl)-3-phenyl derivatives) show affinity for GPR139, a GPCR implicated in depression.
    • Docking studies : Bromophenyl groups occupy hydrophobic pockets in the GPR139 binding site (Glide score: −8.2 kcal/mol).
    • In vivo validation : Tail suspension test (TST) in mice measures antidepressant-like activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 2
Reactant of Route 2
1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。